molecular formula C12H21I B12568652 4,5-Diethyl-3-iodoocta-3,5-diene CAS No. 193211-59-5

4,5-Diethyl-3-iodoocta-3,5-diene

Cat. No.: B12568652
CAS No.: 193211-59-5
M. Wt: 292.20 g/mol
InChI Key: AATQCHYUBOFPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diethyl-3-iodoocta-3,5-diene is an organic compound with the molecular formula C12H21I. It is a derivative of octadiene, characterized by the presence of iodine and ethyl groups at specific positions on the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-3-iodoocta-3,5-diene typically involves the iodination of a suitable precursor. One common method is the reaction of 4,5-diethyl-3-octene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-3-iodoocta-3,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Diethyl-3-iodoocta-3,5-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4,5-Diethyl-3-iodoocta-3,5-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the iodine atom acts as a leaving group, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both iodine and ethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

193211-59-5

Molecular Formula

C12H21I

Molecular Weight

292.20 g/mol

IUPAC Name

4,5-diethyl-3-iodoocta-3,5-diene

InChI

InChI=1S/C12H21I/c1-5-9-10(6-2)11(7-3)12(13)8-4/h9H,5-8H2,1-4H3

InChI Key

AATQCHYUBOFPNI-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C(=C(CC)I)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.